molecular formula C16H17NO4 B15056627 Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate

Cat. No.: B15056627
M. Wt: 287.31 g/mol
InChI Key: KZBMVQQSWFLZTO-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate (CAS: 1447958-35-1, A702698) is a nicotinic acid derivative featuring a 2,4-dimethoxyphenyl substituent at the 6-position of the pyridine ring and a methyl ester group at the 2-position. Its synthesis typically involves multi-step reactions, including condensation and esterification, as seen in analogous compounds. The methyl ester group enhances lipophilicity, while the dimethoxyphenyl moiety may contribute to π-π stacking interactions in molecular recognition processes.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-10-12(16(18)21-4)7-8-14(17-10)13-6-5-11(19-2)9-15(13)20-3/h5-9H,1-4H3

InChI Key

KZBMVQQSWFLZTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Heck reaction, which is also palladium-catalyzed and involves the coupling of an aryl halide with an alkene . This reaction is particularly useful for forming carbon-carbon bonds and can be used to introduce the 2,4-dimethoxyphenyl group onto the nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name (CAS) Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
This compound (1447958-35-1) 2,4-dimethoxyphenyl (6), methyl ester (2) C₁₇H₁₇NO₄ 299.33 High lipophilicity; electron-rich aromatic system
Methyl 6-(3,4-dimethoxyphenyl)-2-methylnicotinate (244138-91-8) 3,4-dimethoxyphenyl (6), methyl ester (2) C₁₇H₁₇NO₄ 299.33 Altered electronic effects due to substituent positions
Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate (1447960-36-2) 4-ethoxyphenyl (6), methyl ester (2) C₁₇H₁₇NO₃ 283.33 Ethoxy group increases steric bulk vs. methoxy
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate (745833-06-1) Chloro (6), 4-fluorophenyl (2) C₁₄H₁₀ClFNO₂ 295.69 Electronegative substituents enhance polarity
Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate (compound 5) Methoxynaphthyl (6), ethyl ester (2) C₂₁H₂₁NO₃ 335.40 Extended aromatic system; higher molecular weight

Key Observations:

Substituent Position and Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound provides ortho/para-directing electron-donating effects, enhancing resonance stabilization compared to the 3,4-dimethoxyphenyl isomer (A454682). This difference may influence reactivity in further functionalization or biological target binding.

Ester Group Variations :

  • Ethyl esters (e.g., compound 5) exhibit increased lipophilicity compared to methyl esters, which could enhance membrane permeability but reduce metabolic stability.

Biological Activity

Methyl 6-(2,4-dimethoxyphenyl)-2-methylnicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique substitution pattern that enhances its lipophilicity and receptor binding capabilities, which are critical for its biological activity. Its structure can be represented as follows:

  • Chemical Formula : C15_{15}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 273.30 g/mol

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} (µM)Reference
A549 (Lung)10.35
MCF-7 (Breast)7.15
HeLa (Cervical)12.16
HT29 (Colon)11.44
HCT-116 (Colon)5.44

These values suggest that the compound is particularly effective against the HCT-116 cell line, indicating a potential for therapeutic application in colorectal cancer treatments.

The mechanism by which this compound exerts its cytotoxic effects involves cell cycle arrest. Studies have shown that it induces S and G2/M phase arrest in A549 cells, suggesting that it may interfere with DNA synthesis and mitotic processes, distinguishing its action from traditional chemotherapeutic agents like 5-fluorouracil, which primarily affects the S phase .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for several bacteria:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus125
Escherichia coli100
Enterococcus faecalis78.12

The compound shows promising antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on the cytotoxic effects of various nicotinic derivatives, including this compound, revealed that this compound significantly inhibited tumor cell proliferation across multiple cancer types. The research utilized the MTT assay to measure cell viability post-treatment and confirmed the compound's effectiveness through dose-response curves.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents derived from plant extracts, this compound was evaluated for its efficacy against common pathogens. The study concluded that the compound exhibited superior antibacterial properties compared to standard antibiotics, suggesting its utility in developing new antimicrobial therapies .

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